Camphorsulfonic acid

Catalog No.
S8008764
CAS No.
76-26-6
M.F
C10H16O4S
M. Wt
232.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camphorsulfonic acid

CAS Number

76-26-6

Product Name

Camphorsulfonic acid

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Description

Camphorsulfonic acid is a sulfonic acid containing the camphorsulfonate anion. It is functionally related to a camphor. It is a conjugate acid of a camphorsulfonate anion.

Brønsted Acid Catalyst

  • CSA acts as a Brønsted acid catalyst, donating a proton (H+) to initiate various chemical reactions.
  • Its acidic strength allows it to promote reactions that might not occur readily under normal conditions.
  • Research has explored CSA's role in diverse organic synthesis reactions, including condensation reactions, cyclizations, and rearrangements [].

Chiral Resolution

  • Due to its structure, CSA can differentiate between enantiomers (mirror-image molecules) of certain compounds.
  • This property makes it useful in resolving racemic mixtures (containing both enantiomers) into their optically pure forms [].
  • Enantiopure compounds are crucial in pharmaceutical research, as one enantiomer may possess the desired biological activity while the other might be inactive or even harmful.

Synthesis of Heterocycles

  • Heterocycles are organic compounds with ring structures containing atoms other than carbon.
  • Research has shown CSA's effectiveness as a catalyst in the synthesis of various heterocycles with potential biological applications [].
  • These heterocycles may serve as building blocks for drug discovery or other research endeavors.

Hypervalent Iodine Reagent Preparation

  • CSA plays a role in the preparation of hypervalent iodine reagents, which are useful oxidizing agents in organic chemistry.
  • Hypervalent iodine reagents offer advantages like being non-metallic, reducing the toxicity concerns associated with traditional metal-based oxidants [].

Camphorsulfonic acid is an organosulfur compound characterized by its strong acidic properties and its appearance as a colorless solid at room temperature. It is soluble in water and various organic solvents, making it versatile for numerous applications in organic chemistry. The compound is commonly produced through the sulfonation of camphor using sulfuric acid and acetic anhydride, although the reaction mechanism involves complex rearrangements leading to its final structure .

Camphorsulfonic acid serves as a catalyst in several important organic reactions, including:

  • Michael Additions: It promotes the conjugate addition of nucleophiles to unsaturated carbonyl compounds, particularly effective with indole derivatives .
  • Aldol Condensations: It facilitates the formation of β-hydroxy carbonyl compounds through the reaction of aldehydes and ketones .
  • Diels-Alder Reactions: Camphorsulfonic acid can also catalyze this cycloaddition reaction, which is significant in the synthesis of complex cyclic structures .

These reactions highlight its utility in synthesizing various organic compounds, especially in pharmaceutical chemistry.

The biological activity of camphorsulfonic acid primarily relates to its role as a chiral resolving agent. It has been utilized to separate racemic mixtures of chiral compounds into their enantiomers, which is critical in drug development where different enantiomers can have vastly different biological effects. For example, it has been used in the resolution of β-blocking agents and other pharmaceuticals, indicating its importance in medicinal chemistry .

Camphorsulfonic acid can be synthesized through several methods:

  • Sulfonation of Camphor: This is the most common method, involving the treatment of camphor with sulfuric acid and acetic anhydride. The process includes a retro-semipinacol rearrangement followed by sulfonation and further rearrangements to yield camphorsulfonic acid .
  • Alternative Synthesis Routes: Other synthetic routes may involve different sulfonating agents or conditions, but these are less common in practice.

Camphorsulfonic acid has a wide range of applications:

  • Chiral Resolution: It is frequently used to resolve racemic mixtures in pharmaceutical applications .
  • Catalysis: Its role as a catalyst extends to various organic reactions, enhancing yields and selectivity .
  • Analytical Chemistry: It can be employed as a derivatizing agent for amino acids and peptides in high-performance liquid chromatography analyses .

Camphorsulfonic acid shares structural similarities with several other sulfonic acids but possesses unique characteristics that enhance its utility:

Compound NameStructure TypeUnique Features
Benzenesulfonic AcidAromatic sulfonic acidCommonly used for sulfonation reactions; less chiral specificity.
Toluene-p-sulfonic AcidAromatic sulfonic acidUsed in polymer chemistry; lacks the chiral properties of camphorsulfonic acid.
Methanesulfonic AcidAliphatic sulfonic acidStronger acidity; not typically used for chiral resolutions.

Camphorsulfonic acid's unique chiral properties and ability to function as a catalyst in diverse reactions set it apart from these similar compounds, making it invaluable in asymmetric synthesis and pharmaceutical applications .

Physical Description

Dry Powder; Pellets or Large Crystals
Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.07693016 g/mol

Monoisotopic Mass

232.07693016 g/mol

Heavy Atom Count

15

Related CAS

13867-85-1 (NH4 salt)
27016-31-5 (piperazine salt)
5327-97-9 (Ca salt)
34850-66-3 (Na salt)
83709-15-3 (Al salt)

Vapor Pressure

0.00000007 [mmHg]

General Manufacturing Information

Not Known or Reasonably Ascertainable
Pharmaceutical and Medicine Manufacturing
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-: ACTIVE
Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)-: ACTIVE

Dates

Modify: 2023-11-23

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